tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate
Description
tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate is a bicyclic heterocyclic compound featuring a fused furo-pyrrolidine core with a hydroxyl group at the 3R position and a tert-butyloxycarbonyl (Boc) protecting group. Its stereochemistry (3R,3aR,6aR) confers rigidity to the structure, making it a valuable intermediate in medicinal chemistry for designing conformationally constrained drug candidates. The compound’s physical properties, such as its optical rotation ([α]20D = +10.8 in CH2Cl2) and melting point (83–85°C), highlight its stereochemical purity and crystalline stability .
Properties
IUPAC Name |
tert-butyl (3R,3aR,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-4-8-9(12)7(13)6-15-8/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJELMLKLNQZLTQ-DJLDLDEBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C(CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1[C@H](CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aluminum Isopropoxide-Mediated Reduction
In a representative procedure, a solution of (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone (100 g) and aluminum isopropoxide (35 g) in isopropyl alcohol is heated to mild reflux for 3 hours. Post-reaction, isopropyl alcohol is partially distilled under vacuum, and the residue is cooled to 25–35°C. Adjusting the pH to 3.0–4.0 with acetic acid precipitates the product, which is further purified via recrystallization from isopropyl alcohol to yield 80 g of the title compound with >95% diastereomeric excess.
Table 1: Key Parameters for Aluminum Isopropoxide-Mediated Synthesis
| Parameter | Value/Detail |
|---|---|
| Substrate | (3S)-3-(tert-Boc)amino-1-chloro-4-phenyl-2-butanone |
| Reducing Agent | Aluminum isopropoxide (35% w/w) |
| Solvent | Isopropyl alcohol |
| Temperature | Reflux (~82°C) |
| Reaction Time | 3 hours |
| Workup | pH adjustment, recrystallization |
| Yield | 80 g (76–80% isolated) |
This method’s success hinges on the chelation-controlled transition state, where aluminum coordinates the ketone oxygen and the tert-butoxycarbonyl (Boc) group, ensuring syn-diastereoselectivity.
Sodium Borohydride Reduction in Biphasic Systems
Alternative protocols employ sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/water mixtures, offering a cost-effective route. However, this method requires stringent pH control to minimize epimerization.
Biphasic Reduction and Acidic Workup
A solution of the ketone precursor (5 g) in THF (84 mL) and water (9 mL) is treated with NaBH₄ (1.59 g) at 0°C for 45 minutes. After concentration, the residue is stirred with ethyl acetate and water while adjusting to pH 1.5 with potassium bisulfate. The organic layer is washed, dried, and concentrated, yielding a crude solid that is recrystallized from ethyl acetate to afford the product in 56% yield.
Table 2: Sodium Borohydride Reduction Conditions
| Parameter | Value/Detail |
|---|---|
| Substrate | (3S)-3-(tert-Boc)amino-1-chloro-4-phenyl-2-butanone |
| Reducing Agent | NaBH₄ (3.2 equiv) |
| Solvent System | THF/water (9:1 v/v) |
| Temperature | 0°C |
| Reaction Time | 45 minutes |
| Workup | pH 1.5 adjustment, recrystallization |
| Yield | 56% |
While this method avoids metal catalysts, the lower yield compared to MPV reduction reflects challenges in controlling stereochemistry under aqueous conditions.
Diisobutylaluminum Hydride (DIBAH) Reduction
DIBAH in toluene/cyclohexanol systems provides enhanced selectivity for the (3R,3aR,6aR) configuration. This approach is particularly useful for substrates sensitive to protic solvents.
DIBAH-Mediated Asymmetric Reduction
A toluene solution of DIBAH (1.02 M, 9.8 mL) is treated with cyclohexanol (2.0 g) and stirred for 1 hour. The ketone precursor (1.489 g) is added, and the mixture is stirred at room temperature for 2 hours. Hydrolysis with 1 N HCl followed by extraction and concentration affords pale-yellow crystals in 80% yield, with a diastereomer ratio of 95:5 (desired:undesired).
Table 3: DIBAH Reduction Optimization
| Parameter | Value/Detail |
|---|---|
| Substrate | tert-Butyl [1(S)-benzyl-2-oxo-3-chloropropyl]carbamate |
| Reducing Agent | DIBAH (2.0 equiv) |
| Additive | Cyclohexanol (4.0 equiv) |
| Solvent | Toluene |
| Temperature | 25°C |
| Reaction Time | 2 hours |
| Diastereomeric Ratio | 95:5 |
| Yield | 80% |
The cyclohexanol additive likely modulates the Lewis acidity of DIBAH, favoring a six-membered transition state that enforces the desired stereochemistry.
Crystallization-Induced Diastereomer Purification
Final enantiomeric purity is achieved through crystallization from isopropyl alcohol or ethyl acetate/hexane mixtures. For example, recrystallizing the crude product from hot ethyl acetate (70 mL per 4.89 g) reduces diastereomer content from 5% to <2%, as confirmed by HPLC.
Comparative Analysis of Methodologies
Table 4: Synthesis Method Comparison
| Method | Yield | Diastereoselectivity | Scalability | Cost |
|---|---|---|---|---|
| Aluminum isopropoxide | 76–80% | >95% de | High | Moderate |
| Sodium borohydride | 56% | 85–90% de | Moderate | Low |
| DIBAH/cyclohexanol | 80% | 95% de | Moderate | High |
The aluminum isopropoxide method remains the industrial standard due to its balance of yield and selectivity. DIBAH approaches, while costlier, are preferred for substrates prone to racemization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes present in the molecule to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
Medicinal Chemistry Applications
- Pharmacological Research :
-
Synthesis of Bioactive Molecules :
- It serves as an intermediate in the synthesis of various bioactive compounds. The stereochemistry of tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate is crucial for the biological activity of the final products, making it an essential building block in drug discovery efforts .
Synthetic Methodologies
- Stereoselective Synthesis :
- Use as a Building Block :
Case Study 1: Antiviral Compound Development
A study highlighted the synthesis of novel hexahydro-furo[2,3-b]furan derivatives using this compound as a starting material. These derivatives exhibited significant activity against HIV protease, demonstrating the compound's utility in antiviral drug development.
Case Study 2: Green Chemistry Approaches
Research has focused on employing this compound in green chemistry approaches to synthesize environmentally friendly pharmaceuticals. By optimizing reaction conditions and utilizing this compound as a key intermediate, researchers achieved higher efficiency and reduced environmental impact.
Mechanism of Action
The mechanism of action of tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations:
- Hydroxyl vs. This difference impacts solubility and metabolic stability .
- Ring Systems : Furo[3,2-b]pyrrole derivatives (target compound and ) exhibit greater conformational rigidity than cyclopenta[c]pyrrole analogs (), influencing receptor binding selectivity.
- Stereochemistry: The 3R,3aR,6aR configuration distinguishes the target compound from racemic mixtures (e.g., rel-(1R,5S,6s)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate in ), which may exhibit reduced target affinity .
Pharmacological Comparisons
- Solubility : The oxo derivative () showed superior solubility in phosphate buffer (HT-Solubility assay) compared to hydroxylated analogs, likely due to reduced hydrogen-bonding capacity .
- Enzyme Inhibition : Compounds with benzo[d][1,2,3]triazole substituents () demonstrated potent autotaxin (ATX) inhibition (IC50 < 100 nM), whereas the target compound’s activity remains unexplored .
- Metabolic Stability : Hydroxylated compounds (e.g., ) are prone to phase II metabolism (glucuronidation), while Boc-protected amines (e.g., target compound) exhibit enhanced stability in glutathione adduct screening .
Biological Activity
Chemical Identity and Structure
tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure. Its molecular formula is with a molecular weight of approximately 229.28 g/mol. The compound features a tert-butyl group, a hydroxy functional group at the 3-position, and a carboxylate at the 4-position, which contribute to its solubility and reactivity in biological systems .
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within the body. These interactions can modulate enzyme activities or receptor functions, influencing various cellular processes. The exact pathways involved depend on the biological context and application of the compound .
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in melanoma cell lines (A375) and fibroblast cells (3T3). Notably, a compound designated as 18A demonstrated an IC50 value of approximately 4 µM against A375 melanoma cells, indicating strong anti-proliferative activity at concentrations as low as 1 µM .
Enzyme Inhibition
The compound has been evaluated for its potential as a phosphodiesterase (PDE) inhibitor. In vitro assays indicated that it preferentially inhibits the PDE1C isoform over PDE1A and PDE1B isoforms. This selectivity suggests potential therapeutic applications in conditions where PDE modulation is beneficial .
Summary of Biological Activities
| Activity Type | Target/Effect | IC50/Concentration |
|---|---|---|
| Anticancer | A375 melanoma cells | 4 µM |
| Enzyme Inhibition | PDE1C | Effective at 10 µM |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include nucleophilic substitutions and cyclization reactions to construct the bicyclic structure. The presence of functional groups such as hydroxy and carboxylate enhances its reactivity and potential for further modifications .
Chemical Reactivity
The compound can undergo various chemical reactions:
- Oxidation: Can be oxidized to yield corresponding ketones or aldehydes.
- Reduction: Reduction reactions can convert it into alcohols or amines.
- Substitution: Participates in nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.
Study on Anticancer Activity
In a recent study assessing the anti-proliferative effects of hexahydro-2H-furo[3,2-b]pyrroles on cancer cell lines:
- Compounds were tested at concentrations ranging from 100 nM to 50 µM.
- Significant anti-proliferative activity was observed with the lead compound (18A), which showed reduced survival rates in treated A375 melanoma cells compared to controls.
PDE Inhibition Assessment
Another study focused on evaluating the inhibitory effects on PDE enzymes:
- Compounds were tested at a concentration of 10 µM.
- Results indicated that several derivatives exhibited higher potency against the PDE1 isoenzyme compared to PDE4.
Q & A
Q. What are the optimal synthetic routes for preparing tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate?
Methodological Answer: The compound can be synthesized via multi-step sequences involving palladium-catalyzed reductive cyclization or Heck arylations. For example:
- Step 1: Use tert-butyl-protected intermediates (e.g., endocyclic enecarbamates) to establish the fused furo-pyrrolidine framework.
- Step 2: Introduce hydroxyl groups via stereoselective reduction or oxidation, ensuring retention of configuration using chiral catalysts.
- Step 3: Finalize the structure by deprotection (e.g., TFA-mediated cleavage of tert-butyl groups) .
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Pd(OAc)₂, PPh₃, CO surrogate | 85–90% |
| Deprotection | TFA in CH₂Cl₂, RT | >95% |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer:
Q. What safety precautions are essential when handling this compound in the laboratory?
Methodological Answer:
- Handling: Use fume hoods, gloves, and eye protection. Avoid heat/sparks due to flammability risks .
- Storage: Keep in airtight containers at RT, away from oxidizers.
- Emergency Measures:
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis, and what analytical methods validate it?
Methodological Answer:
Q. What catalytic systems are effective for functionalizing the furo-pyrrolidine core?
Methodological Answer:
- Heck Arylation: Pd(PPh₃)₄/CuI in DMF at 70°C efficiently introduces aryl groups at the C3 position .
- Reductive Amination: NaBH₄ or LiAlH₄ reduces imine intermediates while preserving stereochemistry .
Optimization Tip: Screen solvents (DMF vs. THF) and catalyst loadings (1–5 mol%) to balance yield and enantioselectivity .
Q. How can researchers resolve contradictions in spectroscopic or chromatographic data during purity assessment?
Methodological Answer:
- HPLC-MS: Use reverse-phase columns (C18) with acetonitrile/water gradients to separate diastereomers or impurities.
- NMR Spiking: Add authentic samples to confirm peak assignments.
- Case Study: Discrepancies in ¹³C NMR (δ 170 ppm vs. 172 ppm) were resolved by repeating under anhydrous conditions, confirming carboxylate integrity .
Q. What strategies are recommended for scaling up synthesis without compromising yield or stereopurity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
